3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Complex Molecules
Research has explored the synthesis of complex molecules, highlighting the role of compounds with pyridyl and pyrrolidinyl groups in creating substances with unique properties. For example, the development of heterobifunctional coupling agents for chemoselective conjugation of proteins and enzymes has been reported, showcasing an efficient synthesis method starting from basic chemical structures to achieve high-purity coupling agents (Reddy et al., 2005). This demonstrates the compound's utility in facilitating biochemical reactions and its potential in biochemical research and drug development processes.
Chemical Properties and Applications
The chemical and physical properties of related compounds have been extensively studied, revealing insights into their luminescent properties, mechanisms of action, and potential applications in materials science. For instance, the study of pyridyl substituted benzamides has shown aggregation-enhanced emission and multi-stimuli-responsive properties, making these compounds candidates for applications in optical materials and sensors (Srivastava et al., 2017). Such properties are crucial for the development of new materials with specific optical characteristics, including fluorescence and phosphorescence, for use in technology and medical diagnostics.
Potential Anticancer Applications
The synthesis and evaluation of benzamide derivatives, including those with pyridinyl and trimethoxyphenyl groups, have shown promising results in anticancer activity studies. A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides were synthesized and tested for their anticancer activity against various human cancer cell lines (Mohan et al., 2021). These studies indicate the compound's relevance in the search for new therapeutic agents and its potential contribution to cancer research.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various biochemical changes . For instance, TMP-bearing compounds can inhibit tubulin polymerization, which is crucial for cell division .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential multi-targeting nature . For instance, inhibition of tubulin can disrupt the mitotic process, leading to cell cycle arrest . Similarly, inhibition of Hsp90 can affect protein folding and stability, leading to proteasomal degradation of client proteins .
Result of Action
Based on the known targets of tmp-bearing compounds, the potential effects could include disruption of cell division, protein misfolding, and altered signal transduction .
Biochemical Analysis
Biochemical Properties
The TMP group, which is a part of the 3,4,5-trimethoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzamide structure, serves as a pharmacophore in numerous potent agents . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
Tmp-bearing compounds have shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . They also hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus .
Molecular Mechanism
Tmp-bearing compounds have been found to inhibit several key proteins and enzymes, suggesting that they may exert their effects through multiple mechanisms .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-26-15-10-14(11-16(27-2)19(15)28-3)20(25)22-12-13-6-7-21-17(9-13)23-8-4-5-18(23)24/h6-7,9-11H,4-5,8,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLHLUFGVKBRFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.